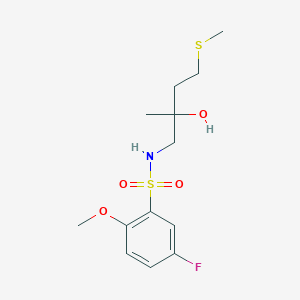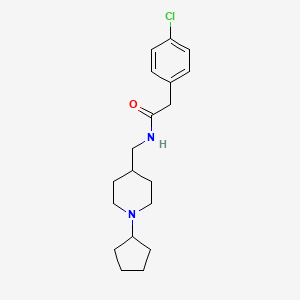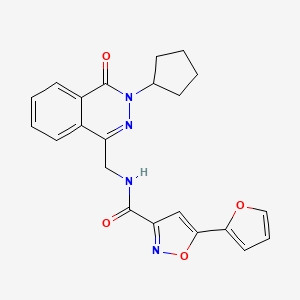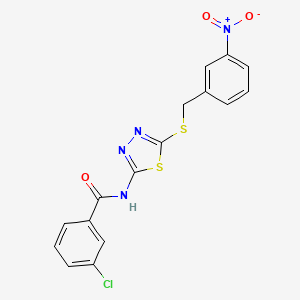
5-fluoro-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-2-methoxybenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-fluoro-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-2-methoxybenzenesulfonamide, also known as PXS-4728A, is a novel small molecule compound that has been extensively studied for its potential therapeutic applications in various diseases. This compound has shown promising results in preclinical studies and is currently being evaluated in clinical trials.
作用机制
5-fluoro-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-2-methoxybenzenesulfonamide is a selective inhibitor of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which is involved in the conversion of inactive cortisone to active cortisol in the body. Cortisol is a stress hormone that is involved in the regulation of various physiological processes, including glucose metabolism, inflammation, and immune function. Overexpression of 11β-HSD1 has been linked to various diseases, including Alzheimer's disease, Parkinson's disease, and type 2 diabetes. By inhibiting 11β-HSD1, this compound reduces the levels of cortisol in the body, thereby reducing inflammation, oxidative stress, and glucose intolerance.
Biochemical and Physiological Effects:
In preclinical studies, this compound has been shown to reduce neuroinflammation, oxidative stress, and amyloid beta deposition in the brain of animal models of Alzheimer's disease. It has also been shown to improve motor function and reduce dopaminergic neuron loss in animal models of Parkinson's disease. In animal models of type 2 diabetes, this compound has been shown to improve glucose metabolism and insulin sensitivity. These effects are thought to be due to the inhibition of 11β-HSD1 by this compound.
实验室实验的优点和局限性
One of the advantages of 5-fluoro-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-2-methoxybenzenesulfonamide is its selectivity for 11β-HSD1, which reduces the risk of off-target effects. It has also shown good bioavailability and pharmacokinetic properties in preclinical studies. However, one of the limitations of this compound is its relatively short half-life, which may limit its efficacy in clinical settings. Another limitation is the lack of long-term safety data, which is a concern for any new drug candidate.
未来方向
There are several future directions for the research on 5-fluoro-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-2-methoxybenzenesulfonamide. One direction is to further investigate its therapeutic potential in various diseases, including Alzheimer's disease, Parkinson's disease, and type 2 diabetes. Another direction is to optimize the pharmacokinetic properties of the compound to improve its efficacy in clinical settings. Additionally, the safety and tolerability of this compound need to be evaluated in long-term clinical trials. Finally, the development of novel 11β-HSD1 inhibitors with improved pharmacokinetic properties and safety profiles is an area of active research.
合成方法
The synthesis of 5-fluoro-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-2-methoxybenzenesulfonamide involves several steps, including the reaction of 2-methoxybenzenesulfonyl chloride with 2-methyl-4-(methylthio)butanol, followed by the reaction of the resulting intermediate with 5-fluoro-2-aminobenzoic acid. The final product is obtained after purification by column chromatography. The purity of the compound is determined by high-performance liquid chromatography (HPLC).
科学研究应用
5-fluoro-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-2-methoxybenzenesulfonamide has been studied for its potential therapeutic applications in various diseases, including Alzheimer's disease, Parkinson's disease, and type 2 diabetes. In preclinical studies, this compound has shown neuroprotective effects by reducing neuroinflammation, oxidative stress, and amyloid beta deposition in the brain. It has also been shown to improve glucose metabolism and insulin sensitivity in animal models of type 2 diabetes.
属性
IUPAC Name |
5-fluoro-N-(2-hydroxy-2-methyl-4-methylsulfanylbutyl)-2-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20FNO4S2/c1-13(16,6-7-20-3)9-15-21(17,18)12-8-10(14)4-5-11(12)19-2/h4-5,8,15-16H,6-7,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USTODDJIWJFCEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCSC)(CNS(=O)(=O)C1=C(C=CC(=C1)F)OC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20FNO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-(4-acetylpiperazin-1-yl)-1-methyl-3-(4-(trifluoromethyl)benzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2951280.png)

![3-(4-methoxyphenyl)-5-oxo-N-(2-phenylethyl)-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/structure/B2951285.png)
![2-methyl-3-phenyl-8-(piperidin-1-yl)-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine](/img/structure/B2951286.png)


![2-methyl-2H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-3-amine dihydrochloride](/img/structure/B2951291.png)
![(Z)-methyl 2-(6-fluoro-2-((4-fluorobenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2951293.png)

![2-Chloro-N-cyclopentyl-N-[[2-methyl-5-(trifluoromethyl)pyrazol-3-yl]methyl]acetamide](/img/structure/B2951295.png)
![Methyl 6-nitropyrido[1,2-a]benzimidazole-8-carboxylate](/img/structure/B2951298.png)

![1-[(2,6-Dichlorophenyl)sulfanyl]-3-[4-(2-fluorophenyl)piperazino]-2-propanol](/img/structure/B2951300.png)